molecular formula C18H20N2 B1677119 Mianserin CAS No. 24219-97-4

Mianserin

Cat. No.: B1677119
CAS No.: 24219-97-4
M. Wt: 264.4 g/mol
InChI Key: UEQUQVLFIPOEMF-UHFFFAOYSA-N
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Description

Mianserin is a tetracyclic antidepressant primarily used in the treatment of depression. It is known for its combined serotonergic and noradrenergic mechanism of action. This compound is also used for its anxiolytic, sedative-hypnotic, antiemetic, and appetite-enhancing effects .

Mechanism of Action

Target of Action

Mianserin is a tetracyclic antidepressant that primarily targets the alpha-2A adrenergic receptor , 5-hydroxytryptamine receptor 2A , and 5-hydroxytryptamine receptor 2C . These receptors play crucial roles in the regulation of mood and sleep, making them key targets for antidepressant drugs .

Mode of Action

This compound acts as an antagonist at its primary targets . This means it binds to these receptors and blocks their normal function. Specifically, it inhibits the reuptake of norepinephrine and strongly stimulates the release of norepinephrine . It also interacts with serotonin receptors in the central nervous system .

Biochemical Pathways

It is known that this compound’s antagonistic action on alpha-adrenergic, histamine h1, and certain types of serotonin receptors leads to increased levels of norepinephrine and altered serotonin signaling . This can result in changes in mood and sleep patterns, which are often disrupted in conditions like depression .

Pharmacokinetics

This compound exhibits a bioavailability of 20-30% . It is metabolized in the liver via aromatic hydroxylation, N-oxidation, and N-demethylation, primarily involving the CYP2D6 enzyme . The elimination half-life of this compound ranges from 21 to 61 hours . It is excreted in the urine (4-7%) and feces (14-28%) .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels and receptor activity in the brain. By blocking certain receptors and altering neurotransmitter dynamics, this compound can help to normalize mood and sleep patterns . Additionally, recent research suggests that this compound may have antitumor activity, potentially driven by the inhibition of SLC1A5-mediated glutamine transport .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption and metabolism can be affected by factors such as the patient’s age, liver function, and the presence of other medications . Furthermore, the formulation of this compound can also impact its bioavailability and therapeutic effects .

Biochemical Analysis

Biochemical Properties

Mianserin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as an antagonist at 5-HT2 and α2 presynaptic and somatodendritic auto- and hetero-receptors, thereby increasing serotonergic and noradrenergic neurotransmission . Additionally, this compound has a strong antihistaminic effect, which contributes to its sedative properties . The compound’s interaction with these receptors modulates neurotransmitter release and reuptake, influencing mood and anxiety levels.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound’s antagonistic action on 5-HT2 and α2 receptors leads to increased levels of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission . This modulation of neurotransmitter levels impacts cell signaling pathways involved in mood regulation and stress response. Furthermore, this compound’s antihistaminic properties contribute to its sedative effects, affecting cellular metabolism and energy balance.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to 5-HT2 and α2 receptors, inhibiting their activity and preventing the reuptake of serotonin and norepinephrine . This inhibition results in increased levels of these neurotransmitters in the synaptic cleft, enhancing their availability for receptor binding and signaling. Additionally, this compound’s antihistaminic effect is mediated through its interaction with histamine receptors, contributing to its sedative properties . These molecular interactions collectively contribute to this compound’s antidepressant and anxiolytic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its efficacy over extended periods, with clinical effects becoming noticeable after 1-3 weeks of treatment

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound exhibits antidepressant and anxiolytic effects without significant adverse effects . At higher doses, this compound may induce toxic or adverse effects, including hypomania, seizures, and hematological problems . These threshold effects highlight the importance of careful dosage management in clinical settings to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its pharmacokinetics and pharmacodynamics. The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . These metabolic processes affect the compound’s bioavailability, half-life, and overall efficacy. Additionally, this compound’s impact on metabolic flux and metabolite levels contributes to its therapeutic effects and potential side effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s lipophilic nature facilitates its passage across cell membranes, allowing it to reach its target receptors in the central nervous system . This compound’s interaction with transporters and binding proteins influences its localization and accumulation within different tissues, affecting its overall pharmacokinetic profile and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the synaptic cleft, where it interacts with 5-HT2 and α2 receptors to modulate neurotransmitter release and reuptake . Additionally, this compound’s antihistaminic properties are mediated through its interaction with histamine receptors in various cellular compartments . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its overall pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of mianserin hydrochloride involves several steps. Starting with benzaldehyde and neovaricaine, these compounds are chemically combined to form an intermediate. This intermediate reacts with styrene oxide, followed by further reactions with thionyl, o-amino benzyl alcohol, and boletic acid. The final steps involve reactions with ethyl chlorocarbonate, formaldehyde, and formic acid, leading to the formation of this compound hydrochloride .

Industrial Production Methods: The industrial production of this compound hydrochloride optimizes reaction conditions to enhance yield and reduce production costs. This process involves the use of concentrated sulfuric acid, sodium carbonate, and hydrochloric acid-ethyl acetate for acidulation .

Chemical Reactions Analysis

Types of Reactions: Mianserin undergoes various chemical reactions, including oxidation, reduction, and substitution. The metabolism of this compound involves the formation of three major oxidation products: 8-hydroxy-mianserin, desmethylthis compound, and this compound 2-oxide .

Common Reagents and Conditions:

    Oxidation: Involves cytochrome P-450 enzymes.

    Reduction: Typically involves reducing agents like sodium borohydride.

    Substitution: Often involves nucleophilic substitution reactions.

Major Products: The major products formed from these reactions include 8-hydroxy-mianserin, desmethylthis compound, and this compound 2-oxide .

Scientific Research Applications

Mianserin has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study tetracyclic antidepressants.

    Biology: Investigated for its effects on neurotransmitter systems.

    Medicine: Primarily used to treat major depressive disorder and insomnia.

    Industry: Utilized in the formulation of pharmaceutical products

Comparison with Similar Compounds

    Mirtazapine: Chemically and functionally similar to mianserin but with significant differences in pharmacological activity and metabolic behavior.

    Amitriptyline: Another tetracyclic antidepressant with similar therapeutic effects but different side effect profiles.

Uniqueness: this compound is unique due to its combined serotonergic and noradrenergic mechanism of action, along with its strong antihistaminic effect and minimal anticholinergic properties .

Properties

IUPAC Name

5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19/h2-9,18H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQUQVLFIPOEMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21535-47-7 (mono-hydrochloride)
Record name Mianserin [INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID6023317
Record name Mianserin
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Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mianserin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015620
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.32e-01 g/L
Record name Mianserin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015620
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Mianserin's mechanism of therapeutic action is not well understood, although it apparently blocks alpha-adrenergic, histamine H1, and some types of serotonin receptors.
Record name Mianserin
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CAS No.

24219-97-4
Record name Mianserin
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Record name Mianserin [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mianserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06148
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Record name Mianserin
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Record name Mianserin
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Record name MIANSERIN
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Record name MIANSERIN
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Record name Mianserin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015620
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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